(+/-)-Mianserin-d3 Hydrochloride (methyl-d3)
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Overview
Description
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is a deuterated form of mianserin hydrochloride, where three hydrogen atoms are replaced by deuterium atoms. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling properties. The deuterium substitution provides advantages in NMR studies, offering improved resolution and reduced interference from proton signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) typically involves the reaction of deuterated methylation reagents with amino or imino groups. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is subsequently reduced in an inert solvent to form methyl-d3-amine. This intermediate can then react with acids to form the hydrochloride salt .
Industrial Production Methods
Industrial production of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization, is essential to obtain the final product with the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form deuterated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterated methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated amines. Substitution reactions can result in a variety of deuterated derivatives .
Scientific Research Applications
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is used as an internal standard in NMR studies to determine the content and location of methylamine in samples.
Isotopic Labeling: It serves as a labeled compound in various analytical and research applications, providing improved resolution and reduced interference from proton signals.
Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which have better metabolic stability and improved efficacy compared to traditional drugs.
Mechanism of Action
The mechanism of action of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) involves its interaction with specific molecular targets and pathways. The deuterium substitution affects the compound’s metabolic stability and pharmacokinetics, leading to slower system clearance and prolonged half-life. This results in reduced toxicity and side effects while maintaining pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) include:
Deuterated Methylamine Hydrochloride: Similar in structure but without the mianserin moiety.
Deuterated Dimethylamine Hydrochloride: Contains two deuterated methyl groups instead of one
Uniqueness
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is unique due to its specific isotopic labeling and its application in NMR spectroscopy and pharmaceutical research. The deuterium substitution provides distinct advantages in analytical studies, making it a valuable tool for precise and accurate analysis of molecular structures .
Properties
Molecular Formula |
C18H21ClN2 |
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Molecular Weight |
303.8 g/mol |
IUPAC Name |
5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H/i1D3; |
InChI Key |
YNPFMWCWRVTGKJ-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Origin of Product |
United States |
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